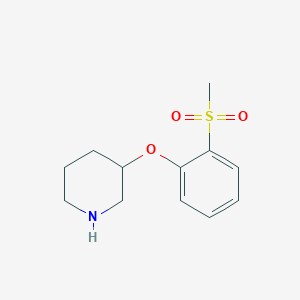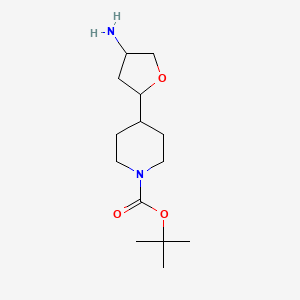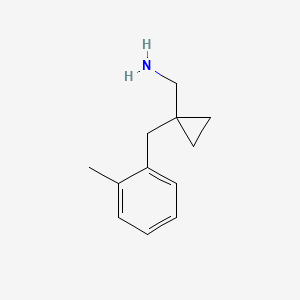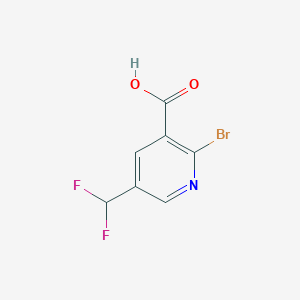
2-(2-Chloro-3-methylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-3-methylphenoxy)acetic acid: (2-Chloro-6-methylphenoxy)acetic acid , is a chemical compound with the molecular formula C₉H₉ClO₃. It belongs to the class of phenoxyacetic acids and is structurally related to acetic acid. The compound features a chlorine atom and a methyl group attached to the phenoxy ring, which is connected to the acetic acid moiety .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 2-(2-Chloro-3-methylphenoxy)acetic acid involves several routes. One common method is the reaction between 2-chloro-6-methylphenol and chloroacetic acid. The reaction proceeds under acidic conditions, resulting in the formation of the desired compound .
Industrial Production:: While there isn’t a specific industrial-scale production process dedicated solely to this compound, it can be synthesized in laboratories or small-scale settings for research purposes.
Analyse Chemischer Reaktionen
Reactivity:: 2-(2-Chloro-3-methylphenoxy)acetic acid can participate in various chemical reactions:
Esterification: It can react with alcohols to form esters.
Hydrolysis: Under basic conditions, it undergoes hydrolysis to yield the corresponding carboxylic acid and phenol.
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction reactions.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Hydrolysis: Aqueous base (e.g., sodium hydroxide).
Substitution Reactions: Various nucleophiles (e.g., amines, thiols).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Major Products:: The major products depend on the specific reaction conditions. For example, esterification yields esters, while hydrolysis produces the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-3-methylphenoxy)acetic acid finds applications in:
Herbicides: It acts as a plant growth regulator and herbicide, inhibiting weed growth.
Plant Physiology Research: Used to study plant hormone signaling pathways.
Environmental Studies: Investigating the fate and behavior of herbicides in soil and water.
Wirkmechanismus
The compound likely exerts its effects through interactions with plant hormone receptors or enzymes involved in growth regulation. Further research is needed to elucidate the precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While 2-(2-Chloro-3-methylphenoxy)acetic acid is unique due to its specific substitution pattern, it shares similarities with other phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).
Eigenschaften
Molekularformel |
C9H9ClO3 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
2-(2-chloro-3-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3/c1-6-3-2-4-7(9(6)10)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
QVJBBPPQWPNEEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)
![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)

![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
![Dispiro[3.1.36.14]decan-2-amine](/img/structure/B13533552.png)

![1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)

![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)
